![molecular formula C19H17N3O2 B2845320 (2-Phenylmorpholino)(quinoxalin-2-yl)methanone CAS No. 1210157-78-0](/img/structure/B2845320.png)
(2-Phenylmorpholino)(quinoxalin-2-yl)methanone
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Description
Quinoxaline derivatives, such as indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone, are of interest due to their photophysical properties . They exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming donor–acceptor architecture .
Synthesis Analysis
These compounds are typically synthesized through a cyclocondensation reaction . The process involves the reaction of two different compounds to form a cyclic compound, with the elimination of a small molecule.Molecular Structure Analysis
The molecular structure of these compounds is characterized by an indolo[2,3-b]quinoxaline skeleton . This structure is derived from anthraquinone .Chemical Reactions Analysis
These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient . They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .Physical And Chemical Properties Analysis
These compounds possess relatively low-lying LUMO levels in the range of -3.29 to -3.43 eV . They also exhibit good thermal stability .Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-12-20-15-8-4-5-9-16(15)21-17)22-10-11-24-18(13-22)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZTTMRSJHTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylmorpholino)(quinoxalin-2-yl)methanone |
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